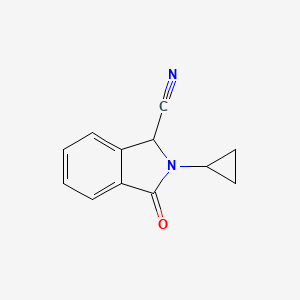
2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile is a heterocyclic compound that features a cyclopropyl group, a carbonitrile group, and an isoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with phthalic anhydride, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like preparative thin-layer chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the isoindole core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-isoindole-1-yl)propanedinitrile
- Diethyl 1,3-dioxo-4-phenyl-5-(2-phenylethynyl)-2-propyl-2,3-dihydrocyclopenta[e]isoindole-7,7(1H,6H,8H)-dicarboxylate
Uniqueness
2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other isoindole derivatives.
Eigenschaften
IUPAC Name |
2-cyclopropyl-3-oxo-1H-isoindole-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-7-11-9-3-1-2-4-10(9)12(15)14(11)8-5-6-8/h1-4,8,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGLOUBPGPYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C3=CC=CC=C3C2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperazin-1-yl]-2-methyl-6-phenylpyrimidine;oxalic acid](/img/structure/B7945897.png)

![1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B7945911.png)

![[2-(2,3-Dibromopropyl)-6-methoxyphenyl] acetate](/img/structure/B7945928.png)
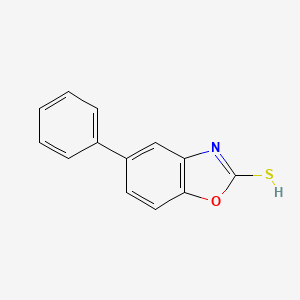
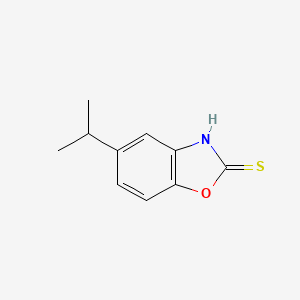

![2-Amino-7-chloro-3-(4-methyl-1,3-thiazol-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945961.png)
![2-Methyl-4-phenyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine;oxalic acid](/img/structure/B7945963.png)
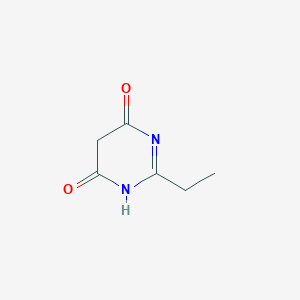
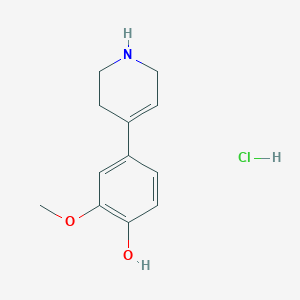
![2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7945971.png)
![2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B7945982.png)
